molecular formula C13H18N2O2S2 B2985602 methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate CAS No. 892269-84-0

methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate

Cat. No.: B2985602
CAS No.: 892269-84-0
M. Wt: 298.42
InChI Key: RCKITQMOQFLRBI-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate: is an organic compound that features a thiophene ring substituted with a methyl ester and a carbothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and carbothioyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of heterocyclic compounds.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of organic semiconductors and materials science.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The thiophene ring and carbothioyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 2-methylpiperidine-1-carbothioyl group distinguishes methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate from its analogs, providing unique chemical properties and biological activities.
  • Its specific substitution pattern on the thiophene ring contributes to its distinct reactivity and potential applications in various fields.

Properties

IUPAC Name

methyl 3-[(2-methylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-9-5-3-4-7-15(9)13(18)14-10-6-8-19-11(10)12(16)17-2/h6,8-9H,3-5,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKITQMOQFLRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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